Cas no 1878-66-6 (4-Chlorophenylacetic acid)

4-Chlorophenylacetic acid structure
4-Chlorophenylacetic acid structure
商品名:4-Chlorophenylacetic acid
CAS番号:1878-66-6
MF:C8H7ClO2
メガワット:170.5930
MDL:MFCD00004344
CID:42122
PubChem ID:15880

4-Chlorophenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Chlorophenyl)acetic acid
    • PCPA
    • 4-Chlorophenylacetic acid
    • (4-Chlorophenyl)acetic acid
    • 2-(4-chloro-phenyl)-acetic acid
    • 2-(p-Chlorophenyl)acetic acid
    • 4-Chlorobenzeneacetic acid
    • 4-ClPhCH2CO2H
    • 4-Cl-phenylacetic acid
    • Acetic acid,(p-chlorophenyl)
    • Benzeneacetic acid,4-chloro
    • p-chlorophenylacetate
    • NSC 14285
    • 4-chloroacetate
    • ASISCHEM D13363
    • RARECHEM AL BO 0132
    • TIMTEC-BB SBB008374
    • 4-Chlorophenylacetic
    • P-CHLOROPHENYLACETIC ACID
    • LABOTEST-BB LT00453315
    • Benzeneacetic acid, 4-chloro-
    • (p-Chlorophenyl)acetic acid
    • Acetic acid, (p-chlorophenyl)-
    • 4-Chlorophenyl acetic acid
    • CDPKJZJVTHSESZ-UHFFFAOYSA-N
    • 4-CHLOROPHENYLACETATE
    • PubChem4250
    • 4chlorophenylacetic acid
    • 4-ChlorophenylaceticAcid
    • 4
    • A22032
    • (p-chlorophenyl)-aceticaci
    • 1878-66-6
    • D70527
    • CHEBI:30749
    • MFCD00004344
    • LLQ6PU28WR
    • Q27104143
    • AC-2907
    • FT-0618247
    • NSC14285
    • HY-W010062
    • C-5260
    • 4-Chlorophenylacetic acid, ReagentPlus(R), 99%
    • 4-Chlorophenylacetic acid, Vetec(TM) reagent grade, 98%
    • p-chlorophenyl acetic acid
    • 2-(4-chlorophenyl)aceticacid
    • Z104477676
    • CS-W010778
    • DTXSID7062031
    • (p-Chloro-phenyl)acetic acid
    • PD158271
    • 4-chlorophenyl-acetic acid
    • (4-chlorophenyl)-acetic acid
    • EN300-20301
    • BS-3929
    • BCP21026
    • para-chlorophenyl acetic acid
    • NS00015320
    • AKOS000119602
    • BRN 1072816
    • UNII-LLQ6PU28WR
    • (4-chloro-phenyl)-acetic acid
    • CCRIS 8622
    • C03077
    • 4-chiorophenylacetic acid
    • EINECS 217-521-6
    • A908337
    • NSC-14285
    • bmse000395
    • SCHEMBL75665
    • F0001-0673
    • Acetic acid, p-chlorophenyl-
    • 67EF95C4-F494-4586-880F-393BCD1F8F3D
    • 2-(4-chlorophenyl) acetic acid
    • InChI=1/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11
    • 2-(4-chlorophenyl)-acetic acid
    • Acetic acid, 4-chlorophenyl-
    • BDBM16427
    • DA-60345
    • AQ-917/41718247
    • DTXCID8035926
    • acetic acid, 2-(4-chlorophenyl)-
    • STK498738
    • MDL: MFCD00004344
    • インチ: 1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
    • InChIKey: CDPKJZJVTHSESZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C(=O)O[H]
    • BRN: 1072816

計算された属性

  • せいみつぶんしりょう: 170.01300
  • どういたいしつりょう: 170.013
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.2315 (rough estimate)
  • ゆうかいてん: 102-105 °C (lit.)
  • ふってん: 294.1°C at 760 mmHg
  • フラッシュポイント: 131.7 oC
  • 屈折率: 1.5660 (estimate)
  • PH値: 2.5-3 (100g/l, H2O, 20℃)suspension
  • ようかいど: ethanol: soluble100mg/mL, clear, faintly yellow
  • PSA: 37.30000
  • LogP: 1.96710
  • 酸性度係数(pKa): 4.19(at 25℃)
  • ようかいせい: 未確定

4-Chlorophenylacetic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H312,H332
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21
  • セキュリティの説明: S36/37-S24/25
  • 福カードFコード:13
  • RTECS番号:AG0590000
  • 危険物標識: Xn
  • セキュリティ用語:S24/25
  • TSCA:Yes
  • リスク用語:R20/21
  • ちょぞうじょうけん:Store at room temperature

4-Chlorophenylacetic acid 税関データ

  • 税関コード:2916340090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Chlorophenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20301-1.0g
2-(4-chlorophenyl)acetic acid
1878-66-6 95%
1g
$26.0 2023-05-03
Key Organics Ltd
BS-3929-0.5G
(4-chlorophenyl)acetic acid
1878-66-6 >95%
0.5g
£385.00 2025-02-09
Key Organics Ltd
BS-3929-20MG
(4-chlorophenyl)acetic acid
1878-66-6 >95%
20mg
£76.00 2023-04-18
Enamine
EN300-20301-0.05g
2-(4-chlorophenyl)acetic acid
1878-66-6 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-20301-0.1g
2-(4-chlorophenyl)acetic acid
1878-66-6 95%
0.1g
$19.0 2023-09-16
Apollo Scientific
OR5937-1Kg
4-Chlorophenylacetic acid
1878-66-6
1kg
£200.00 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C103600-100g
4-Chlorophenylacetic acid
1878-66-6 99%
100g
¥57.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C103600-500g
4-Chlorophenylacetic acid
1878-66-6 99%
500g
¥144.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008026-500g
4-Chlorophenylacetic acid
1878-66-6 99%
500g
¥269 2023-09-09
TRC
C375400-100g
4-Chlorophenylacetic Acid
1878-66-6
100g
$80.00 2023-05-18

4-Chlorophenylacetic acid サプライヤー

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1878-66-6)
注文番号:SFD1389
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

4-Chlorophenylacetic acid 関連文献

4-Chlorophenylacetic acidに関する追加情報

4-Chlorophenylacetic Acid (CAS No. 1878-66-6): A Key Intermediate in Modern Pharmaceutical Research

4-Chlorophenylacetic acid, with the chemical identifier CAS No. 1878-66-6, is a versatile and significant compound in the realm of pharmaceutical chemistry. This organic compound, characterized by its chlorinated phenyl ring and acetic acid moiety, has garnered considerable attention due to its role as a crucial intermediate in the synthesis of various pharmacologically active molecules. The unique structural features of 4-chlorophenylacetic acid make it a valuable building block for medicinal chemists, enabling the development of novel therapeutic agents targeting a wide range of diseases.

The chemical structure of 4-chlorophenylacetic acid consists of a benzene ring substituted with a chlorine atom at the para position relative to the carboxylic acid group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The presence of both the chloro group and the acetic acid functionality allows for diverse chemical transformations, making it an indispensable component in synthetic organic chemistry.

In recent years, 4-chlorophenylacetic acid has been extensively studied for its potential applications in drug discovery and development. One of the most notable areas of research involves its use in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The chlorophenyl moiety is known to enhance binding affinity to target enzymes, such as cyclooxygenase-2 (COX-2), which is a key enzyme involved in inflammation pathways. Researchers have leveraged the structural flexibility of 4-chlorophenylacetic acid to design derivatives with improved pharmacokinetic properties and reduced side effects.

Moreover, 4-chlorophenylacetic acid has shown promise in the development of anticancer agents. Studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects on various kinases and other enzymes implicated in cancer progression. The chloro group, in particular, has been found to enhance the metabolic stability and bioavailability of these derivatives, making them more effective in clinical settings. These findings have spurred further investigation into the potential of 4-chlorophenylacetic acid-based compounds as novel chemotherapeutic agents.

The compound's significance extends beyond its role as a synthetic intermediate; it also serves as a model system for understanding structure-activity relationships (SAR) in drug design. By modifying different functional groups on the benzene ring or introducing additional substituents, researchers can systematically explore how structural changes affect biological activity. This approach has led to the identification of several potent lead compounds with therapeutic potential, highlighting the importance of 4-chlorophenylacetic acid in modern medicinal chemistry.

In addition to its applications in oncology and anti-inflammatory drug development, 4-chlorophenylacetic acid has been explored for its neuroprotective properties. Emerging research suggests that derivatives of this compound may modulate neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these derivatives to cross the blood-brain barrier and exert their effects within neural tissues makes them particularly promising candidates for further investigation.

The synthesis of 4-chlorophenylacetic acid itself is an area of active interest, with researchers continually refining methods to improve yield and purity. Common synthetic routes involve chlorination reactions on phenylacetic acid or Friedel-Crafts acylation followed by hydrolysis. Advances in catalytic processes have enabled more efficient and environmentally friendly synthesis methods, aligning with global efforts toward sustainable chemistry practices.

The versatility of CAS No. 1878-66-6, or more accurately referred to as 4-Chlorophenylacetic acid, underscores its importance in pharmaceutical research. Its ability to serve as a scaffold for diverse pharmacological entities makes it an invaluable tool for chemists striving to develop new treatments for complex diseases. As our understanding of molecular interactions continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone in medicinal chemistry.

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